1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine
Description
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine is a structurally complex aromatic methanamine derivative characterized by two distinct substituents on the phenyl ring: an iodine atom at the 3-position and a trifluoromethyl-diazirenyl group at the 5-position. The methanamine (-CH2NH2) moiety at the benzylic position provides a reactive site for further functionalization or interaction with biological targets. The trifluoromethyl-diazirenyl group is notable for its photoaffinity properties, which are exploited in chemical biology for covalent crosslinking studies .
Properties
IUPAC Name |
[3-iodo-5-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3IN3/c10-9(11,12)8(15-16-8)6-1-5(4-14)2-7(13)3-6/h1-3H,4,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDUSQQQKYDEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2(N=N2)C(F)(F)F)I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90825502 | |
| Record name | 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90825502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713497-18-8 | |
| Record name | 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90825502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine typically involves the following steps:
Diazirine Formation: The initial step involves the formation of a diazirine ring by reacting a suitable precursor with trifluoromethyl iodide under basic conditions, followed by an oxidative cyclization.
Aryl Iodination: The trifluoromethyl diazirine is then subjected to an iodination reaction using an iodinating agent like iodine monochloride in the presence of a catalyst such as copper(II) sulfate.
Methanamine Introduction: Finally, the iodinated diazirine is reacted with an appropriate amine (such as methanamine) under reducing conditions to yield 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic pathway as described above but on a larger scale, utilizing continuous flow reactors to optimize reaction yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine is known to undergo various types of chemical reactions, including:
Substitution Reactions: Particularly nucleophilic aromatic substitution, due to the presence of the iodo and diazirine groups.
Photochemical Reactions: Under UV light, the diazirine ring can generate reactive carbene intermediates.
Common Reagents and Conditions
For Substitution Reactions: Nucleophiles such as thiols, amines, and alcohols are common, with conditions often requiring an aprotic solvent and mild heating.
For Photochemical Reactions: Typically performed in a photoreactor using UV lamps in the presence of the compound dissolved in an inert solvent.
Major Products
From Substitution Reactions: The major products typically include substituted phenyl derivatives with the nucleophile replacing the iodine atom.
From Photochemical Reactions: The products are often complex mixtures of carbene insertion products into various C-H, O-H, and N-H bonds present in the solvent or added trapping agents.
Scientific Research Applications
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine is widely used in:
Biochemistry: As a photoaffinity label to study protein-protein and protein-ligand interactions.
Pharmacology: To investigate binding sites of small molecule drugs on their protein targets.
Medicinal Chemistry: For the development of novel therapeutic agents by covalently linking bioactive molecules to their targets.
Material Science: In the creation of cross-linked polymers and surface modifications.
Mechanism of Action
The compound exerts its effects primarily through the generation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing it to form covalent attachments to nearby molecules. The molecular targets are often amino acid residues in proteins, leading to the modification of these macromolecules and providing insights into their structure and function.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzylamine
- Structure : Benzylamine with a trifluoromethyl (-CF3) group at the 3-position.
- Key Differences : Lacks the iodine and diazirenyl groups present in the target compound.
- Implications: The absence of diazirenyl limits its utility in photo-crosslinking applications, but the -CF3 group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
- Structure : Methanamine with pyrazole and imidazole heterocycles.
- Key Differences : Substituted with fluorophenyl and methylphenyl groups, offering distinct electronic and steric profiles.
- Implications : The heterocyclic framework may improve binding affinity to biological targets (e.g., receptors or enzymes) but lacks the photoreactive diazirenyl group .
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide derivative with a chlorine substituent and phenyl group.
- Key Differences : Chlorine and phthalimide substituents differ markedly from iodine and diazirenyl in the target compound.
- Implications : The phthalimide group is often used in polymer synthesis (e.g., polyimides), whereas the target compound’s diazirenyl group is specialized for photoaffinity labeling .
Molecular Weight and Physicochemical Properties
*Estimated based on structural similarity to analogs.
- Insights : The target compound’s molecular weight (~385 g/mol) is intermediate between simpler benzylamines (e.g., 175 g/mol for 3-(trifluoromethyl)benzylamine) and bulkier heterocyclic derivatives (e.g., 389 g/mol for the pyrazole-containing analog). The iodine atom significantly increases molecular weight compared to fluorine or chlorine analogs.
Research Findings and Gaps
- Target Compound: Limited direct studies exist, but diazirenyl-containing analogs are well-documented in photoaffinity labeling .
- Analogs : Pyrazole- and imidazole-containing methanamines show promise in medicinal chemistry but require further optimization for selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
